REACTION_CXSMILES
|
O1CCOCC1.O.[CH:8]1(B(O)O)[CH2:10][CH2:9]1.Br[C:15]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][C:22]=2[N+:24]([O-:26])=[O:25])[N:17]([CH2:27][C:28]2[CH:33]=[CH:32][CH:31]=[C:30]([CH3:34])[N:29]=2)[N:16]=1.C([O-])([O-])=O.[K+].[K+]>C(Cl)Cl.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C2CCCCC2)C2C=CC=CC=2C2C(OC)=CC=C(S([O-])(=O)=O)C=2OC)CCCCC1.[Na+]>[CH:8]1([C:15]2[C:23]3[C:18](=[CH:19][CH:20]=[CH:21][C:22]=3[N+:24]([O-:26])=[O:25])[N:17]([CH2:27][C:28]3[CH:33]=[CH:32][CH:31]=[C:30]([CH3:34])[N:29]=3)[N:16]=2)[CH2:10][CH2:9]1 |f:0.1,4.5.6,8.9.10,11.12|
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Name
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|
Quantity
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150 mL
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Type
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reactant
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Smiles
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O1CCOCC1.O
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Name
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|
Quantity
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15.9 g
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Type
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reactant
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Smiles
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C1(CC1)B(O)O
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Name
|
|
Quantity
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25.71 g
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Type
|
reactant
|
Smiles
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BrC1=NN(C2=CC=CC(=C12)[N+](=O)[O-])CC1=NC(=CC=C1)C
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Name
|
|
Quantity
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40.94 g
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Type
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reactant
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Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
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|
Quantity
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0.4988 g
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Type
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catalyst
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Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Name
|
|
Quantity
|
2.278 g
|
Type
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catalyst
|
Smiles
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C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C(=CC=C1OC)S(=O)(=O)[O-])OC)C1CCCCC1.[Na+]
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Name
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|
Quantity
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30 mL
|
Type
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solvent
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Smiles
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C(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The flask was evacuated
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Type
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ADDITION
|
Details
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back filled with nitrogen three times
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Type
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CUSTOM
|
Details
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The cold degassed dioxane/H2O mixture
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Type
|
ADDITION
|
Details
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was added to the 500 mL flask, which
|
Type
|
CUSTOM
|
Details
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was evacuated
|
Type
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ADDITION
|
Details
|
back filled with argon 5 times
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Type
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TEMPERATURE
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Details
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The reaction mixture was heated
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Type
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TEMPERATURE
|
Details
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at reflux for 5 hours under argon
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Duration
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5 h
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to ambient temperature
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Type
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FILTRATION
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Details
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filtered through a pad of Celite
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Type
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WASH
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Details
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the filter pad was washed with H2O (100 mL) and EtOAc (300 mL)
|
Type
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EXTRACTION
|
Details
|
The aqueous layer with extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
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The combined organic phases were dried (Na2SO4)
|
Type
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CONCENTRATION
|
Details
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concentrated under reduced pressure
|
Type
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DISSOLUTION
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Details
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The resulting solid was dissolved in DCM
|
Type
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WASH
|
Details
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washed with saturated NaHCO3 aqueous solution
|
Type
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DRY_WITH_MATERIAL
|
Details
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The organic phase was dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
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concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a dark colored residue, which
|
Type
|
ADDITION
|
Details
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silica gel (50 g) was added
|
Type
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CUSTOM
|
Details
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The DCM was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
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The crude product absorbed by silica gel
|
Type
|
WASH
|
Details
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the column was eluted with EtOAc/hexanes (1:1)
|
Type
|
ADDITION
|
Details
|
The fractions containing product
|
Type
|
CONCENTRATION
|
Details
|
were concentrated under reduced pressure
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=NN(C2=CC=CC(=C12)[N+](=O)[O-])CC1=NC(=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |